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Compound of Interest

Compound Name: 5-methyl-4-nitroThiazole

Cat. No.: B15355471 Get Quote

For Immediate Release

This technical guide provides a summary of the expected spectroscopic data for the compound

5-methyl-4-nitrothiazole, a molecule of interest for researchers, scientists, and professionals

in drug development. Due to the limited availability of specific experimental data in publicly

accessible databases, this document outlines the anticipated spectral characteristics based on

the analysis of structurally similar compounds. It also presents standardized experimental

protocols for acquiring such data and a logical workflow for the spectroscopic analysis process.

Predicted Spectroscopic Data
While specific experimental spectra for 5-methyl-4-nitrothiazole are not readily available in

the public domain, the following tables summarize the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the

known spectral properties of related nitrothiazole and methylthiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for 5-methyl-4-nitrothiazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5-9.0 Singlet 1H
H-2 (proton on the

thiazole ring)

~2.6-2.8 Singlet 3H
-CH₃ (methyl group

protons)

Solvent: CDCl₃,

Reference:

Tetramethylsilane

(TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 5-methyl-4-nitrothiazole

Chemical Shift (δ) ppm Assignment

~150-155 C-2

~145-150 C-4 (carbon bearing the nitro group)

~130-135 C-5 (carbon bearing the methyl group)

~15-20 -CH₃ (methyl group carbon)

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for 5-methyl-4-nitrothiazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Weak-Medium C-H stretch (aromatic)

~2950-2850 Weak C-H stretch (aliphatic)

~1550-1500 Strong Asymmetric NO₂ stretch

~1350-1300 Strong Symmetric NO₂ stretch

~1600-1450 Medium
C=N and C=C stretching

vibrations of the thiazole ring

Table 4: Predicted Mass Spectrometry Fragmentation for 5-methyl-4-nitrothiazole

m/z Interpretation

[M]⁺ Molecular ion peak

[M-NO₂]⁺ Loss of the nitro group

[M-CH₃]⁺ Loss of the methyl group

Further fragmentation of the thiazole ring

Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to

obtain the spectroscopic data for 5-methyl-4-nitrothiazole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 5-methyl-4-nitrothiazole would be dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5

mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra would be recorded on a 400 MHz (or higher)

spectrometer. Data acquisition would involve a sufficient number of scans to achieve an

adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument,

typically operating at 100 MHz. A proton-decoupled pulse sequence would be used to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

and a longer relaxation delay (2-5 seconds) would be necessary due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 5-methyl-4-nitrothiazole would be placed

on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-

Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal would be collected and automatically

subtracted from the sample spectrum. Typically, 16 to 32 scans would be co-added to

improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

Sample Introduction: The sample would be introduced into the mass spectrometer via a

direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Impact (EI) ionization at 70 eV would be used to generate the molecular

ion and fragment ions.

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) using

a quadrupole or time-of-flight (TOF) mass analyzer. The resulting mass spectrum would

show the relative abundance of each ion.

Workflow for Spectroscopic Analysis
The logical flow of experiments for the complete spectroscopic characterization of a

synthesized compound like 5-methyl-4-nitrothiazole is crucial for unambiguous structure

elucidation and purity assessment.
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Fig. 1: Experimental workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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